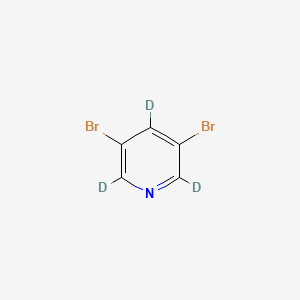

3,5-Dibromopyridine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-2,4,6-trideuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPMXMEOFGPIM-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219799-05-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 3,5-Dibromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for use by professionals in research and development who require detailed information on this compound for its application in areas such as pharmaceutical development, where it can serve as a valuable intermediate or building block. Given the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated 3,5-Dibromopyridine for comparative purposes.

Core Chemical Properties

This compound is a stable isotope-labeled version of 3,5-Dibromopyridine, where three hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart. It is important to note that while chemical identifiers and molecular weights are specific to the deuterated compound, experimental physical properties such as melting and boiling points have been reported for the non-deuterated analog and are provided here as a close approximation.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | 3,5-Dibromopyridine |

| CAS Number | 1219799-05-9[1] | 625-92-3[1] |

| Molecular Formula | C₅D₃Br₂N[1] | C₅H₃Br₂N[2] |

| Molecular Weight | 239.91 g/mol [1] | 236.89 g/mol [2] |

| Accurate Mass | 237.8821 u[1] | 236.86117 u |

| IUPAC Name | 3,5-dibromo-2,4,6-trideuteriopyridine[1] | 3,5-dibromopyridine |

Table 2: Physical Properties

| Property | Value (for 3,5-Dibromopyridine) |

| Appearance | White to light beige needle-like crystals or powder.[3][4] |

| Melting Point | 110-115 °C[3] |

| Boiling Point | 222 °C[5] |

| Solubility | Soluble in Chloroform and Methanol. Insoluble in water.[6][7] |

Experimental Protocols

Synthesis of 3,5-Dibromopyridine

This protocol describes a method for preparing 3,5-Dibromopyridine from pyridine.

Materials:

-

Pyridine

-

Concentrated sulfuric acid (98%)

-

Thionyl chloride

-

Bromine

-

Methanol

Procedure:

-

In a reaction vessel, combine 100g of pyridine with 100g of concentrated sulfuric acid and 300g of thionyl chloride.[8]

-

Heat the mixture to reflux.[8]

-

Under reflux, add 550g of bromine dropwise over a period of 10 hours.[8]

-

Increase the temperature to 130°C and monitor the reaction tube. The reaction is considered complete when red-brown gas is no longer observed.[8]

-

Perform steam distillation on the reaction solution. The crude 3,5-dibromopyridine will precipitate in the water.[8]

-

Collect the crude product. It can be purified by recrystallization from methanol to yield the final product.[8]

Suzuki Coupling Reaction with 3,5-Dibromopyridine

This protocol details a Suzuki coupling reaction to synthesize Pyridine-3,5-bis(phenyl-4-carboxylic acid) using 3,5-Dibromopyridine as a starting material.[9]

Materials:

-

3,5-Dibromopyridine (0.948 g, 4 mmol)

-

4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)

-

Cesium carbonate (Cs₂CO₃) (5.53 g, 16.96 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 g, 8 mmol)

-

Ethanol (EtOH) (60 cm³)

-

Chloroform (CHCl₃)

-

2M Sodium hydroxide (NaOH) solution

-

38% Hydrochloric acid (HCl)

Procedure:

-

To a reaction flask, add 3,5-Dibromopyridine, 4-ethoxycarbonylphenylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ to 60 cm³ of ethanol.[9]

-

Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[9]

-

After the reaction is complete, extract the mixture with chloroform (3 x 100 cm³).[9]

-

Separate the chloroform layer and evaporate the solvent in vacuo.[9]

-

Reflux the resulting white product in a 2M NaOH solution overnight.[9]

-

Filter the resulting solution.[9]

-

Acidify the filtrate to a pH of 2 with 38% HCl.[9]

-

Collect the resulting white powder, which is the final product.[9]

Visualizations

Suzuki Coupling Experimental Workflow

The following diagram illustrates the workflow for the Suzuki coupling reaction described in the experimental protocol section.

Caption: Workflow for the Suzuki coupling of 3,5-Dibromopyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,5-dibromopyridine [stenutz.eu]

- 6. 3,5-Dibromopyridine | 625-92-3 [chemicalbook.com]

- 7. 3,5-Dibromopyridine CAS#: 625-92-3 [m.chemicalbook.com]

- 8. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dibromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic methodology for 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. Given the absence of a directly published synthesis for this specific isotopologue, this document outlines a feasible synthetic strategy based on established and reliable methods for the synthesis of the non-deuterated parent compound and subsequent deuteration techniques for pyridine derivatives. This guide includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to assist researchers in the preparation and purification of this compound.

Introduction

3,5-Dibromopyridine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of deuterium into molecules, a process known as deuteration or isotopic labeling, is a critical strategy in drug discovery and development. Deuteration can alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond, which can lead to a reduced rate of metabolic degradation and potentially improve the pharmacokinetic properties of the active pharmaceutical ingredient (API). This compound, with deuterium atoms at the 2, 4, and 6 positions, is therefore a compound of significant interest for medicinal chemistry research.

This guide proposes a two-step synthetic sequence:

-

Synthesis of 3,5-Dibromopyridine: Direct bromination of pyridine.

-

Deuteration of 3,5-Dibromopyridine: A subsequent hydrogen-deuterium (H/D) exchange reaction to introduce deuterium at the desired positions.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The synthesis of the non-deuterated precursor, 3,5-Dibromopyridine, is a well-established procedure involving the direct bromination of pyridine.[3][4]

Reaction Scheme:

C₅H₅N + 2Br₂ → C₅H₃Br₂N + 2HBr

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine | 79.10 | 100 g | 1.26 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 100 g | 1.02 |

| Thionyl Chloride | 118.97 | 300 g | 2.52 |

| Bromine | 159.81 | 550 g | 3.44 |

Procedure:

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add 100 g of pyridine, 100 g of concentrated sulfuric acid, and 300 g of thionyl chloride.

-

Heat the mixture to reflux.

-

Slowly add 550 g of bromine dropwise over a period of 10 hours, maintaining the reflux.

-

After the addition is complete, raise the temperature to 130°C and continue the reaction until the evolution of red-brown gas ceases.[3]

-

Cool the reaction mixture and perform steam distillation. The crude 3,5-Dibromopyridine will precipitate in the aqueous distillate.[3]

-

Collect the crude product by filtration.

-

Dissolve the crude 3,5-Dibromopyridine in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum.

Expected Yield: Approximately 82%.[3]

The introduction of deuterium at the 2, 4, and 6 positions of 3,5-Dibromopyridine can be achieved through a hydrogen-deuterium exchange reaction. The electron-withdrawing nature of the bromine atoms at the 3 and 5 positions increases the acidity of the protons at the 2, 4, and 6 positions, facilitating their exchange with deuterium. Two potential methods are proposed below.

Method A: Metal-Catalyzed H/D Exchange

This method utilizes a heterogeneous catalyst to facilitate the exchange with a deuterium source.[5]

Reaction Scheme:

C₅H₃Br₂N + 3D₂O --(Pd/C)--> C₅D₃Br₂N + 3HDO

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 3,5-Dibromopyridine | 236.89 | 10 g |

| Deuterium Oxide (D₂O, 99.9 atom % D) | 20.03 | 100 mL |

| 10% Palladium on Carbon (Pd/C) | - | 1 g |

Procedure:

-

In a high-pressure reaction vessel, combine 10 g of 3,5-Dibromopyridine, 100 mL of Deuterium Oxide, and 1 g of 10% Pd/C.

-

Seal the vessel and heat the mixture to 120-160°C with vigorous stirring for 24-48 hours.[5]

-

Cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Method B: Base-Catalyzed H/D Exchange

This method employs a strong base in a deuterated solvent to promote the H/D exchange.[6]

Reaction Scheme:

C₅H₃Br₂N + 3(CD₃)₂SO --(KOtBu)--> C₅D₃Br₂N + 3(CD₃)(CD₂H)SO

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 3,5-Dibromopyridine | 236.89 | 5 g |

| Potassium tert-butoxide (KOtBu) | 112.21 | 0.5 g |

| Deuterated Dimethyl Sulfoxide (DMSO-d6) | 84.17 | 50 mL |

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5 g of 3,5-Dibromopyridine in 50 mL of DMSO-d6.

-

Add 0.5 g of potassium tert-butoxide to the solution.

-

Heat the mixture to 80-100°C and stir for 12-24 hours.[6]

-

Monitor the reaction progress by ¹H NMR to determine the extent of deuteration.

-

Upon completion, cool the reaction mixture and quench with D₂O.

-

Extract the product with a suitable organic solvent and wash with brine.

-

Dry the organic layer and concentrate to yield the crude product.

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC or GC-MS.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis.

| Parameter | 3,5-Dibromopyridine Synthesis | This compound Synthesis (Proposed) |

| Starting Material | Pyridine | 3,5-Dibromopyridine |

| Key Reagents | Br₂, H₂SO₄, SOCl₂ | D₂O, Pd/C or DMSO-d6, KOtBu |

| Reaction Time | ~12 hours | 12-48 hours |

| Reaction Temperature | 130°C | 80-160°C |

| Yield (approximate) | 82%[3] | 60-80% (estimated) |

| Purity (after purification) | >98% | >98% |

| Isotopic Purity (D-content) | N/A | >95 atom % D (target) |

Logical Relationships in Deuteration

The decision to choose a specific deuteration method depends on several factors, including the desired level of deuteration, the scale of the reaction, and the available equipment.

Caption: Decision workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis and purification of this compound. By combining the well-documented synthesis of the non-deuterated parent compound with established methods for hydrogen-deuterium exchange on pyridine rings, researchers can access this valuable deuterated building block. The provided experimental protocols and workflows are intended to serve as a strong foundation for the practical execution of this synthesis in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel in a well-ventilated fume hood.

References

- 1. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US20140024836A1 - Methods for the synthesis of deuterated vinyl pyridine monomers - Google Patents [patents.google.com]

- 4. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

Technical Guide to the Isotopic Purity of 3,5-Dibromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine-d3 is the deuterated analogue of 3,5-dibromopyridine, a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules. In drug discovery and development, deuterated compounds are frequently employed as internal standards for quantitative bioanalysis by mass spectrometry, in metabolic studies, and to potentially modulate pharmacokinetic properties through the kinetic isotope effect. The precise isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of such applications. This technical guide provides an in-depth overview of the isotopic purity of this compound, methods for its determination, and its application in a research context.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with specifications from major suppliers consistently indicating a high degree of deuterium incorporation. The primary metric for isotopic purity is "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

| Supplier/Source | Isotopic Purity (atom % D) | Notes |

| CDN Isotopes | 98 atom % D | Standard specification for this product. |

| LGC Standards | 98 atom % D | Corroborates the common purity level. |

Applications in Research and Drug Development

The unlabeled form, 3,5-dibromopyridine, serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor for the synthesis of TC-2559, a compound investigated for the treatment of central nervous system disorders. It is also utilized in the development of novel anti-cancer and anti-inflammatory drugs, as well as agents against drug-resistant Mycobacterium tuberculosis.

Given the applications of its parent compound, this compound is an ideal candidate for use as an internal standard in the quantitative analysis of these therapeutic agents and their metabolites in biological matrices.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity Determination by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful method to assess the degree of deuteration by quantifying the residual protons at the deuterated positions.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent that does not contain residual signals in the region of interest (e.g., CDCl₃, Acetone-d₆).

-

Internal Standard: Add a known amount of a high-purity, non-deuterated internal standard with a well-resolved signal that does not overlap with the analyte signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons on the pyridine ring of this compound. For comparison, the ¹H NMR spectrum of unlabeled 3,5-dibromopyridine in CDCl₃ shows signals at approximately 8.61 ppm and 8.15 ppm.

-

Integrate the signal of the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

The isotopic purity is calculated based on the comparison of the observed proton content with the theoretical proton content of a non-deuterated sample.

-

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for the chosen ionization method (e.g., methanol for electrospray ionization - ESI).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to resolve the isotopic peaks.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to separate the peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃). The molecular weight of unlabeled 3,5-dibromopyridine is 236.89 g/mol . The fully deuterated (d₃) compound will have a molecular weight of approximately 239.91 g/mol .

-

Data Analysis:

-

Identify the ion peaks corresponding to the different isotopologues.

-

Measure the intensity of each isotopic peak.

-

The isotopic purity is determined by calculating the relative abundance of the desired deuterated species (d₃) compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br) should be applied for accurate determination.

-

Visualizations

Logical Workflow for Isotopic Purity Determination

Caption: A logical workflow for determining the isotopic purity of this compound.

Experimental Workflow for Bioanalytical Quantification using this compound as an Internal Standard

Certificate of Analysis for 3,5-Dibromopyridine-d3

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing data typically presented in a Certificate of Analysis (CofA) for 3,5-Dibromopyridine-d3. This deuterated compound is a valuable building block in pharmaceutical and agrochemical research, making a thorough understanding of its purity and isotopic composition crucial for its application.

Compound Information

This compound is a stable isotope-labeled analog of 3,5-Dibromopyridine. The incorporation of deuterium atoms at specific positions can be leveraged in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis, for mechanistic studies of chemical reactions, and to explore the kinetic isotope effect in drug metabolism.

Table 1: General Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1219799-05-9[1][2] |

| Unlabeled CAS Number | 625-92-3[1][2] |

| Molecular Formula | C₅D₃Br₂N |

| Molecular Weight | 239.91 g/mol |

Analytical Data

The following tables summarize the typical quantitative data found on a . These values are representative and may vary between different batches and suppliers.

Table 2: Purity and Physical Properties

| Test | Specification | Result | Method |

| Chemical Purity (Assay) | ≥98.0% | 99.5% | Gas Chromatography (GC) |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Melting Point | 110-115 °C | 112.5 °C | Capillary Method |

| Water Content | ≤0.5% | 0.12% | Karl Fischer Titration |

Table 3: Isotopic Purity

| Test | Specification | Result | Method |

| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | ¹H NMR / ²H NMR / MS |

| d₀ Content | Report | <0.5% | ¹H NMR / MS |

| d₁ Content | Report | <1.0% | ¹H NMR / MS |

| d₂ Content | Report | <2.0% | ¹H NMR / MS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Gas Chromatography (GC) for Chemical Purity

This method determines the chemical purity of the sample by separating volatile compounds.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 140 °C.

-

Ramp: 20 °C/min to 280 °C, hold for 10 minutes.[2]

-

-

Detector Temperature: 300 °C.

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., Chloroform).

-

Quantification: The purity is calculated based on the area percent of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is a powerful tool for determining the isotopic enrichment and confirming the structure of deuterated compounds. A combination of proton (¹H) and deuterium (²H) NMR is often employed for accurate quantification.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A non-deuterated solvent with a known purity, or a deuterated solvent that does not have signals interfering with the analyte.

-

¹H NMR:

-

The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals at the labeled positions to the integral of a non-deuterated internal standard or a signal from a non-labeled position on the molecule (if available).

-

-

²H NMR:

-

This technique directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.

-

The spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their location.

-

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry can be used to determine the isotopic distribution of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-ESI-HR-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Analysis: A full scan mass spectrum is acquired. The isotopic distribution is determined by extracting and integrating the ion currents for the molecular ions corresponding to the different deuterated species (d₀, d₁, d₂, d₃). The isotopic enrichment is calculated from the relative abundances of these ions.[3][4]

Karl Fischer Titration for Water Content

This method is specific for the determination of water content.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator. For low water content, the coulometric method is preferred.

-

Procedure for Solids:

-

A known weight of the this compound sample is introduced into the titration cell containing a suitable solvent (e.g., anhydrous methanol).

-

For insoluble solids, an evaporator oven can be used to heat the sample and carry the evolved water into the titration cell with a stream of dry, inert gas.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The instrument calculates the amount of water based on the amount of reagent consumed.[1][5][6]

-

Visualizations

Quality Control Workflow for this compound

Caption: Quality control workflow for this compound.

Logical Relationships in a Certificate of Analysis

Caption: Data relationships on a Certificate of Analysis.

References

- 1. scientificgear.com [scientificgear.com]

- 2. mdpi.com [mdpi.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. epa.gov [epa.gov]

- 6. measurlabs.com [measurlabs.com]

3,5-Dibromopyridine-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds for various applications, including as internal standards in quantitative mass spectrometry, for mechanistic studies in drug metabolism, and in the synthesis of complex molecules.

Core Compound Data

This compound is a synthetically modified version of 3,5-Dibromopyridine where three hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool in analytical and metabolic research.

Physicochemical Properties

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

| Property | This compound | 3,5-Dibromopyridine |

| CAS Number | 1219799-05-9[1][2] | 625-92-3 |

| Chemical Formula | C₅D₃Br₂N | C₅H₃Br₂N |

| Molecular Weight | ~239.91 g/mol | 236.89 g/mol |

| IUPAC Name | 3,5-dibromo-2,4,6-trideuteriopyridine[1][2] | 3,5-Dibromopyridine |

| SMILES | [2H]c1nc([2H])c(Br)c([2H])c1Br[1][2] | Brc1cncc(Br)c1 |

Experimental Applications and Protocols

While specific experimental protocols for this compound are not extensively published, its primary application is as an internal standard in analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS). The non-deuterated form, 3,5-Dibromopyridine, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.

General Protocol for Use as an Internal Standard

The following is a generalized workflow for the use of this compound as an internal standard in a quantitative analytical assay.

Synthesis Pathway

The synthesis of this compound would likely follow a similar synthetic route to its non-deuterated analog, utilizing deuterated starting materials or reagents. A common synthesis method for 3,5-Dibromopyridine involves the direct bromination of pyridine. The following diagram illustrates a representative synthetic scheme.

Note on Synthesis of Deuterated Analog: For the synthesis of this compound, a deuterated pyridine source would be required. The specific reaction conditions might need optimization to ensure high levels of deuterium incorporation and to minimize isotopic scrambling.

Conclusion

This compound is a critical analytical tool for researchers in the pharmaceutical and chemical industries. Its use as an internal standard allows for accurate and precise quantification of the non-deuterated analog in complex matrices. The data and diagrams provided in this guide offer a foundational understanding of its properties and applications, facilitating its integration into advanced research and development workflows.

References

An In-depth Technical Guide to 3,5-Dibromopyridine-d3

CAS Number: 1219799-05-9

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this isotopically labeled compound.

Chemical Properties and Data

This compound is a stable, non-radioactive isotopically labeled form of 3,5-Dibromopyridine. The incorporation of deuterium at specific positions can be a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in quantitative mass spectrometry-based assays.

| Property | Value | Reference |

| CAS Number | 1219799-05-9 | [1] |

| Molecular Formula | C₅D₃Br₂N | [1] |

| Molecular Weight | 239.91 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 110-115 °C (for non-deuterated) | [2] |

| Solubility | Soluble in chloroform and methanol; Insoluble in water | [3][4] |

| Unlabeled CAS Number | 625-92-3 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential route to this compound involves the deuteration of pyridine-N-oxide followed by bromination and subsequent deoxygenation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Pyridine-N-oxide

-

To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-N-oxide.

Step 2: Deuteration of Pyridine-N-oxide

-

In a sealed vessel, dissolve pyridine-N-oxide in deuterium oxide (D₂O) with a suitable catalyst (e.g., a palladium or platinum catalyst).

-

Heat the mixture at an elevated temperature (e.g., 100-150 °C) for 24-48 hours to facilitate hydrogen-deuterium exchange at the 2, 4, and 6 positions.

-

Cool the reaction mixture and extract the deuterated product with a suitable organic solvent.

-

Remove the solvent under reduced pressure to obtain pyridine-d5-N-oxide.

Step 3: Bromination of Pyridine-d5-N-oxide

-

To a mixture of fuming sulfuric acid (oleum), add pyridine-d5-N-oxide slowly at a controlled temperature.

-

Add bromine dropwise to the reaction mixture.

-

Heat the mixture to 100-120 °C and maintain for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield this compound-N-oxide.

Step 4: Deoxygenation of this compound-N-oxide

-

Dissolve the this compound-N-oxide in a suitable solvent (e.g., chloroform).

-

Add phosphorus trichloride (PCl₃) dropwise at 0 °C.

-

Allow the reaction to proceed at room temperature for a few hours.

-

Carefully quench the reaction with water and neutralize with a base.

-

Extract the product, dry the organic layer, and purify by column chromatography or recrystallization to obtain this compound.

Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons at the 2, 4, and 6 positions of the pyridine ring compared to the non-deuterated analog. |

| ¹³C NMR | The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring. The signals for the deuterated carbons may appear as multiplets due to C-D coupling. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 239.91), confirming the incorporation of three deuterium atoms. |

| Purity (by GC or HPLC) | The purity of the final product should be ≥98%. |

Applications in Drug Development

Deuterated compounds are valuable tools in drug discovery and development.[5] The primary application of deuterating drug candidates is to improve their metabolic stability by slowing down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect.[6] this compound can be utilized as a building block in the synthesis of novel deuterated drug candidates or as an internal standard in metabolic stability assays.

Role in Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of new chemical entities.[7] These assays typically involve incubating a test compound with liver microsomes or hepatocytes and monitoring its degradation over time. A common method is to use a stable isotope-labeled version of the analyte as an internal standard for accurate quantification by LC-MS/MS.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following workflow illustrates the use of a deuterated compound, such as a derivative of this compound, in a typical in vitro metabolic stability assay.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a typical CYP inhibition assay using human liver microsomes and LC-MS/MS analysis.

1. Reagents and Materials:

-

Test compound (potential inhibitor)

-

This compound (as part of a deuterated internal standard if the test compound is a derivative)

-

Human liver microsomes

-

NADPH regenerating system

-

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

2. Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, pre-incubate the test compound dilutions with human liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the CYP-specific probe substrate.

-

Incubate the mixture at 37°C for a specific time (e.g., 10-30 minutes).

-

Terminate the reaction by adding cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the amount of metabolite formed from the probe substrate in the presence and absence of the test compound.

-

Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Signaling Pathways in Drug Metabolism

The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes located in the liver. Understanding how a drug candidate interacts with these enzymes is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.

This diagram illustrates that the rate of metabolism of a deuterated drug (k_D) is often slower than that of its non-deuterated counterpart (k_H) due to the stronger carbon-deuterium bond. This can lead to a longer half-life and altered pharmacokinetic profile of the drug.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery and development. Its utility as a building block for synthesizing deuterated drug candidates and as an internal standard in metabolic and pharmacokinetic studies makes it an important tool for advancing our understanding of drug metabolism and for developing safer and more effective therapeutics. The experimental protocols and workflows provided in this guide offer a starting point for the practical application of this compound in a research setting.

References

- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Characteristics of 3,5-Dibromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 3,5-Dibromopyridine-d3, a deuterated stable isotope of 3,5-Dibromopyridine. This compound is of significant interest in pharmaceutical and chemical research, often utilized as an internal standard in quantitative analyses or as a tracer in metabolic studies. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.

Physical and Chemical Properties

This compound is a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and deuterium atoms at the 2, 4, and 6 positions.[1] While specific experimental data for the deuterated form is limited, the physical properties are expected to be nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight.

Data Summary

The quantitative physical data for this compound and its non-deuterated analog are summarized in the table below for clear comparison.

| Property | This compound | 3,5-Dibromopyridine |

| CAS Number | 1219799-05-9[1][2] | 625-92-3[3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅D₃Br₂N[1][2] | C₅H₃Br₂N[3][4][7][8][9][10][11][12] |

| Molecular Weight | 239.91 g/mol [1][2] | 236.89 g/mol [4][7][8][9][13] |

| Appearance | Not explicitly stated; likely a white to off-white solid. | White to off-white or pale cream solid, often as crystals, powder, or flakes.[3][4][9][10][11] |

| Melting Point | Not explicitly stated; expected to be similar to the non-deuterated form. | 110-115 °C[4][6][8], 107.0-114.0 °C[10][11], 111 °C[9], 112 °C[14][15] |

| Boiling Point | Not explicitly stated. | 222 °C[14][16] |

| Solubility | Not explicitly stated. | Insoluble in water; Soluble in Chloroform and Methanol.[5][17] Also reported as slightly soluble in DMSO (with heating) and Methanol.[17] |

| Isotopic Enrichment | 98 atom % D[1][2] | N/A |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[18] The capillary method is the most common technique for its determination.[19]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[19][20] Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder until a sample height of 2-3 mm is achieved.[20]

-

Packing: Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[20][21]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or similar device.[18][20][22]

-

Heating and Observation:

-

For an unknown compound, perform a rapid heating run (10-20 °C/minute) to find an approximate melting range.[21][23]

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[20][23]

-

Using a fresh sample, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[18][20]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).[18][20] A pure substance will exhibit a sharp melting range of 0.5-1.0 °C.[18]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[24][25] For high-melting solids like 3,5-Dibromopyridine, this measurement is performed on the molten substance.

Methodology:

-

Sample Preparation: Place a small amount (2-3 mL) of the molten this compound into a small test tube (e.g., a Durham tube or fusion tube).[24][26]

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the liquid sample in the test tube.[25][27]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[25][27]

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample but the open end of the test tube remains above the oil.[25][27] Heat the side arm of the Thiele tube gently with a Bunsen burner.[25][27] Convection currents will ensure uniform heating.[25]

-

Observation and Data Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[25][27] Continue heating until a rapid and continuous stream of bubbles is observed.[24][25]

-

Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[25] It is crucial to also record the atmospheric pressure at the time of measurement.[24][27]

Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a specific solvent.[28][29]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., water, methanol, chloroform) at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[28][29][30] The solute and solvent must be pure.[31]

-

Equilibration: Seal the flask and place it on a mechanical agitator or orbital shaker to ensure continuous mixing.[29] Agitation is necessary to facilitate intimate contact between the solid and liquid phases and accelerate the establishment of equilibrium.[32]

-

Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the suspension.[29]

-

Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by high-speed centrifugation or filtration through a suitable membrane filter that does not adsorb the solute.[29][30][32]

-

Analysis: Accurately dilute the clear supernatant to prevent precipitation and analyze the concentration of the dissolved solute using a validated analytical method (e.g., HPLC-UV, LC-MS).[30][32]

-

Equilibrium Confirmation: Equilibrium is reached when the measured concentration of the solute remains constant over several consecutive time points.[29] The final, constant concentration is reported as the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Logical workflow for physical characterization.

References

- 1. This compound | CDN-D-5737-0.1G | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Dibromopyridine | 625-92-3 [chemicalbook.com]

- 6. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 9. labproinc.com [labproinc.com]

- 10. 3,5-Dibromopyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 3,5-Dibromopyridine, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,5-Dibromopyridine | VSNCHEM [vsnchem.com]

- 14. 3,5-dibromopyridine [stenutz.eu]

- 15. 3,5-dibromopyridine - Wikidata [wikidata.org]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. 3,5-Dibromopyridine CAS#: 625-92-3 [m.chemicalbook.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. westlab.com [westlab.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. phillysim.org [phillysim.org]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 24. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 25. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. who.int [who.int]

- 30. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 31. lup.lub.lu.se [lup.lub.lu.se]

- 32. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the NMR Spectral Data of 3,5-Dibromopyridine-d3

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3,5-Dibromopyridine-d3. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, experimental protocols, and relevant chemical synthesis pathways.

Quantitative NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, inferred from its non-deuterated counterpart.

Table 1: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| H-2, H-6 | ~8.61 |

| H-4 | ~8.01 |

Note: In this compound, it is assumed that the deuterium atoms are located at positions 2, 4, and 6, which would result in the absence of these signals in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| C-2, C-6 | ~150.5 |

| C-3, C-5 | ~123.5 |

| C-4 | ~142.5 |

Experimental Protocols

A general experimental protocol for acquiring NMR spectra of deuterated compounds is outlined below. This protocol is a standard procedure and may be adapted based on the specific instrumentation and experimental requirements.

General NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Transfer the solution to a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.[1]

-

For quantitative measurements, an internal standard can be added.[1]

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field. For deuterated compounds where a lock signal might be weak or absent, gradient shimming can be employed.[3]

-

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in singlets for all carbon atoms. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

For highly deuterated compounds, direct deuterium (²H) NMR can be a valuable technique for structure verification and determining deuterium enrichment.

-

Synthesis of 3,5-Dibromopyridine

The precursor for this compound, 3,5-Dibromopyridine, is an important pharmaceutical intermediate.[4] It can be synthesized through the bromination of pyridine.[5]

A common synthetic route involves the reaction of pyridine with bromine in the presence of a catalyst, such as concentrated sulfuric acid and thionyl chloride, at elevated temperatures.[5] The reaction mixture is then subjected to steam distillation, and the crude product is purified by recrystallization.[5]

Caption: Synthesis of 3,5-Dibromopyridine.

Deuteration Process

The deuteration of 3,5-Dibromopyridine to yield this compound can be achieved through various methods. One common approach is H/D exchange under acidic or basic conditions using a deuterium source like D₂O or deuterated acids.

Caption: General workflow for deuteration.

References

An In-depth Technical Guide to the Mass Spectrum of 3,5-Dibromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrum of 3,5-Dibromopyridine-d3. The document outlines the predicted isotopic patterns, fragmentation pathways, and a generalized experimental protocol for spectral acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug development, and analytical sciences who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Predicted Mass Spectrum and Isotopic Distribution

The mass spectrum of this compound is fundamentally defined by two key features: the mass shift introduced by the three deuterium atoms and the characteristic isotopic signature of the two bromine atoms.

The molecular formula for the non-deuterated 3,5-Dibromopyridine is C₅H₃Br₂N.[1] For the deuterated analogue, the formula is C₅D₃Br₂N. This results in a mass increase of 3 Daltons for the molecular ion and any fragments retaining all three deuterium atoms.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] Consequently, molecules containing two bromine atoms exhibit a distinctive isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4, showing a relative intensity ratio of approximately 1:2:1.[2][3]

For this compound, the predicted molecular ion cluster will therefore appear at m/z 238, 240, and 242. The table below summarizes the isotopic composition and expected m/z values for this cluster.

Table 1: Predicted Molecular Ion Cluster for this compound (C₅D₃Br₂N)

| Ion Formula | m/z (Nominal Mass) | Relative Abundance (Approx.) |

| [C₅D₃⁷⁹Br₂N]⁺˙ | 238 | 1 |

| [C₅D₃⁷⁹Br⁸¹BrN]⁺˙ | 240 | 2 |

| [C₅D₃⁸¹Br₂N]⁺˙ | 242 | 1 |

Proposed Fragmentation Pathway

Under electron ionization, the this compound molecular ion is expected to undergo fragmentation through several key pathways. The primary fragmentation event is typically the loss of a bromine radical, followed by the elimination of neutral molecules such as deuterated hydrogen cyanide (DCN).

The major proposed fragmentation steps are:

-

Loss of a Bromine Radical ([M-Br]⁺): The initial fragmentation involves the cleavage of a C-Br bond to yield a bromopyridinium-d3 cation. This fragment will still contain one bromine atom, resulting in a characteristic 1:1 isotopic doublet.

-

Loss of Deuterated Hydrogen Cyanide ([M-Br-DCN]⁺): Following the loss of a bromine atom, the resulting ion can eliminate a molecule of DCN. This is a common fragmentation pathway for pyridine and its derivatives.[4]

The diagram below illustrates this proposed fragmentation pathway.

Caption: Proposed EI fragmentation pathway for this compound.

Table 2: Predicted Key Fragments for this compound

| Fragment Ion Formula | Proposed Loss | m/z (Nominal Mass) | Isotopic Pattern |

| [C₅D₃Br₂N]⁺˙ | - | 238, 240, 242 | 1:2:1 Triplet |

| [C₅D₃BrN]⁺˙ | Br• | 159, 161 | 1:1 Doublet |

| [C₄D₂Br]⁺ | Br•, DCN | 131, 133 | 1:1 Doublet |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following section describes a generalized methodology for acquiring the mass spectrum of this compound using a standard mass spectrometer with an electron ionization source.

Objective: To obtain a reproducible electron ionization mass spectrum of solid this compound, identifying the molecular ion cluster and primary fragment ions.

Instrumentation:

-

A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Electron ionization (EI) source.

-

Direct insertion probe (for solid samples).

-

High-vacuum system.

Experimental Workflow Diagram:

Caption: General workflow for EI-MS analysis of this compound.

Procedure:

-

Sample Preparation: A small quantity (typically <1 mg) of the solid this compound is placed in a glass capillary tube. Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or dichloromethane), introduced into the capillary, and the solvent carefully evaporated.

-

Instrument Setup: The EI source is set to a standard electron energy of 70 eV. This energy level is sufficient to cause ionization and reproducible fragmentation patterns. The mass analyzer is set to scan a relevant mass range, for instance, from m/z 40 to 300, to ensure capture of all relevant ions.

-

Sample Introduction: The capillary tube is placed in the tip of a direct insertion probe. The probe is inserted into the mass spectrometer through a vacuum interlock system.

-

Data Acquisition: The probe is slowly heated to volatilize the sample directly into the EI source. The electron beam ionizes the gaseous molecules. The resulting ions are accelerated, separated by the mass analyzer according to their mass-to-charge ratio, and detected.

-

Data Analysis: The resulting mass spectrum is analyzed. The background is subtracted, and the peaks corresponding to the molecular ion cluster and major fragments are identified and their relative abundances are recorded. The observed isotopic patterns are compared to the theoretical patterns for mono- and di-brominated species.

References

- 1. 3,5-Dibromopyridine [webbook.nist.gov]

- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

Technical Guide: 3,5-Dibromopyridine-d3 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercially available deuterated compound 3,5-Dibromopyridine-d3. It includes a summary of suppliers, key quantitative data, and a detailed experimental protocol for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers utilizing this compound in areas such as medicinal chemistry, materials science, and mechanistic studies.

Compound Overview and Commercial Availability

This compound (CAS No. 1219799-05-9) is a stable isotope-labeled version of 3,5-Dibromopyridine. The deuterium labeling at the 2, 4, and 6 positions of the pyridine ring makes it a valuable tool for various research applications. Its primary uses include serving as an internal standard in quantitative mass spectrometry, aiding in the elucidation of reaction mechanisms, and as a building block for synthesizing complex deuterated molecules for metabolic studies.

Several specialized chemical suppliers offer this compound. The following table summarizes the available quantitative data from prominent vendors.

Table 1: Commercial Suppliers and Quantitative Data for this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Available Quantities |

| LGC Standards (TRC) | TRC-D425474 | 1219799-05-9 | C₅D₃Br₂N | 239.91 | Not Specified | 2.5 mg, 5 mg |

| CDN Isotopes | D-5737 | 1219799-05-9 | C₅D₃Br₂N | 239.91 | 98 atom % D | 0.1 g, 0.25 g |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While specific experimental protocols for this compound are not extensively published, it can be effectively utilized in cross-coupling reactions analogous to its non-deuterated counterpart. The deuterium labels serve as probes for mechanistic investigation without significantly altering the chemical reactivity.

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 3,5-Dibromopyridine as a substrate.[1] This reaction is a powerful method for forming carbon-carbon bonds.

Objective: To synthesize a 3,5-disubstituted pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3,5-Dibromopyridine (or this compound) (1.0 equiv)

-

Arylboronic acid (2.4 equiv)

-

Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

-

Base, e.g., Cesium carbonate (Cs₂CO₃) (4.24 equiv)

-

Solvent, e.g., Ethanol (EtOH)

-

Chloroform (CHCl₃) for extraction

-

2M Sodium hydroxide (NaOH) solution

-

38% Hydrochloric acid (HCl)

Methodology:

-

Reaction Setup: To a round-bottom flask, add 3,5-Dibromopyridine (4 mmol, 0.948 g), the desired arylboronic acid (9.6 mmol), Cesium carbonate (16.96 mmol, 5.53 g), and Tetrakis(triphenylphosphine)palladium(0) (8 mmol, 0.1 g).

-

Solvent Addition: Add ethanol (60 cm³) to the flask.

-

Reaction Conditions: Heat the mixture to 80°C and stir under a nitrogen (N₂) atmosphere for 5 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with Chloroform (3 x 100 cm³).

-

Solvent Removal: Combine the organic layers and evaporate the solvent in vacuo.

-

Hydrolysis: Reflux the resulting white product in a 2M NaOH solution overnight to hydrolyze any ester groups that may be present on the arylboronic acid.

-

Purification: Filter the resulting solution. Acidify the filtrate to a pH of 2 with 38% HCl. The desired product will precipitate and can be collected as a white powder.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

This compound is a synthetic building block and is not directly involved in known biological signaling pathways. However, the derivatives synthesized from this precursor may be designed to interact with specific biological targets. For example, 3,5-disubstituted pyridine scaffolds are being investigated as potent agents against drug-resistant Mycobacterium tuberculosis. The core structure can be functionalized to create inhibitors for enzymes like DprE1, which is crucial for the synthesis of the mycobacterial cell wall.

The logical relationship for developing such inhibitors is outlined below.

Caption: Logic for developing inhibitors from a pyridine scaffold.

References

An In-depth Technical Guide to 3,5-Dibromopyridine-d3: Deuterium Labeling, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This isotopically labeled compound is a valuable tool in various scientific disciplines, including medicinal chemistry, pharmacokinetic studies, and metabolic research. This document details the precise location of deuterium labeling, offers insights into its synthetic preparation, and presents key characterization data.

Deuterium Labeling Position

The deuterium atoms in this compound are located at the 2, 4, and 6 positions of the pyridine ring.[1][2] The systematic name for this compound is 3,5-dibromo-2,4,6-trideuteriopyridine.[1][2] This specific labeling pattern is crucial for its application in studies where tracking the metabolic fate of the pyridine ring is of interest, as it provides distinct mass shifts and NMR signals compared to the unlabeled compound.

Table 1: Structural and Isotopic Information for this compound

| Parameter | Value | Reference |

| Systematic Name | 3,5-dibromo-2,4,6-trideuteriopyridine | [1][2] |

| Deuterium Positions | 2, 4, 6 | [1][2] |

| Molecular Formula | C₅D₃Br₂N | |

| InChI | InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D | [1][2] |

| Unlabeled CAS Number | 625-92-3 | [1][2] |

| Labeled CAS Number | 1219799-05-9 | [1][2] |

Synthesis Pathway

A plausible synthetic workflow is illustrated in the diagram below. This process would start with a fully deuterated pyridine (Pyridine-d5), which is commercially available. This starting material would then undergo bromination to introduce bromine atoms at the 3 and 5 positions.

Caption: Conceptual synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the unlabeled 3,5-Dibromopyridine can provide a basis for the development of a procedure for its deuterated analog. A common method involves the direct bromination of pyridine.

Example Protocol for Unlabeled 3,5-Dibromopyridine Synthesis:

-

Reaction Setup: A mixture of pyridine, concentrated sulfuric acid, and a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is prepared in a suitable reaction vessel.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the electrophilic substitution on the pyridine ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield pure 3,5-Dibromopyridine.

For the synthesis of this compound, Pyridine-d5 would be used as the starting material, and the reaction conditions would likely be similar, with potential minor adjustments to optimize the yield and isotopic purity.

Characterization and Data Presentation

The successful synthesis and purification of this compound would be confirmed through various analytical techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons at the 2, 4, and 6 positions when compared to the spectrum of the unlabeled compound. |

| ²H NMR (Deuterium NMR) | A deuterium NMR spectrum would confirm the presence and locations of the deuterium atoms, showing signals at the chemical shifts corresponding to the 2, 4, and 6 positions. |

| ¹³C NMR | The carbon-13 NMR spectrum would show signals for the five carbon atoms of the pyridine ring. The signals for the deuterated carbons (C2, C4, C6) may exhibit splitting due to coupling with deuterium. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which will be 3 mass units higher than that of the unlabeled compound. |

The logical workflow for the characterization of the synthesized compound is depicted in the following diagram.

Caption: Workflow for characterization and data validation.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The precise deuterium labeling at the 2, 4, and 6 positions makes it a powerful tool for mechanistic and metabolic studies. The provided information on its synthesis and characterization will aid in the effective utilization of this important isotopically labeled compound.

References

Solubility Profile of 3,5-Dibromopyridine-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. While specific quantitative solubility data for the deuterated compound is not extensively documented in publicly available literature, this guide leverages data from its non-deuterated counterpart, 3,5-Dibromopyridine, to provide a reliable solubility profile. The minor structural difference arising from deuterium substitution is not expected to significantly alter its solubility behavior in organic solvents.

Introduction to this compound

This compound is a stable, isotopically labeled derivative of 3,5-Dibromopyridine. Such deuterated compounds are invaluable in pharmaceutical research, particularly in metabolic studies, as internal standards for quantitative analysis, and in mechanistic studies of drug action. Understanding the solubility of this compound is critical for its effective use in these applications, ensuring proper handling, formulation, and experimental design.

Solubility Data

| Solvent | Chemical Formula | Solubility Description |

| Chloroform | CHCl₃ | Soluble[1][2] |

| Methanol | CH₃OH | Soluble[1], Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble (solubility increases with heating)[2] |

| Water | H₂O | Insoluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following details a common and reliable method for determining the solubility of a crystalline solid in an organic solvent.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the concentration in the test sample.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Keystone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.

The Core Principle: Isotopic Dilution and Co-elution

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (²H).[1][2] This subtle yet significant modification allows the internal standard to be distinguished from the analyte by a mass spectrometer due to its higher mass.[3] The core principle behind their use is isotopic dilution, where a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[4]

Because the deuterated standard shares the same physicochemical properties as the analyte, it experiences identical processing and analysis conditions.[5] This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention time.[6][7] By co-eluting with the analyte, the deuterated internal standard serves as a perfect proxy, allowing for the accurate correction of any variations that may occur during the analytical workflow.[3][6] The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for any experimental variability.[8]

Key Advantages in Drug Development and Research

The application of deuterated internal standards is widespread across various scientific disciplines, including:

-

Pharmaceutical Research: Essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies to precisely track drug and metabolite concentrations in biological fluids.[9][]

-

Clinical Diagnostics: Enables the accurate quantification of biomarkers, such as hormones and vitamin metabolites, in patient samples like blood and urine for disease diagnosis and monitoring.[1][2]

-

Metabolomics: Critical for quantitative analysis of endogenous metabolites to understand metabolic pathways and disease states.[1]

-

Environmental Analysis: Used for the precise measurement of pollutants and contaminants in various environmental matrices.[1][2]

The primary advantages of using deuterated internal standards include:

-

Enhanced Accuracy and Precision: By compensating for matrix effects and instrumental variability, they significantly improve the reliability of quantitative data.[1][6]

-

Improved Method Robustness: Assays using deuterated standards are less susceptible to variations in sample preparation and analytical conditions.[5]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[2]

Experimental Workflow and Protocols

The successful implementation of deuterated internal standards hinges on a well-defined and validated experimental workflow. The following diagram illustrates a typical workflow for quantitative analysis using LC-MS/MS.

Detailed Experimental Protocol: Quantification of Immunosuppressants in Whole Blood